

physicochemical properties of 1-(Chloromethyl)-2,4,5-trimethylbenzene

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Compound of Interest

Compound Name: 1-(Chloromethyl)-2,4,5-trimethylbenzene

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An In-Depth Technical Guide to the Physicochemical Properties of **1-(Chloromethyl)-2,4,5-trimethylbenzene**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to **1-(Chloromethyl)-2,4,5-trimethylbenzene**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates key data into structured tables and presents detailed experimental protocols. Furthermore, it includes visualizations of synthetic and analytical workflows to facilitate a deeper understanding of the compound's characteristics and applications.

Physicochemical Properties

1-(Chloromethyl)-2,4,5-trimethylbenzene is a substituted aromatic hydrocarbon with the chemical formula $C_{10}H_{13}Cl$.^[1] Its molecular structure consists of a benzene ring substituted with one chloromethyl group and three methyl groups at positions 2, 4, and 5. The arrangement of these functional groups influences its chemical reactivity and physical properties.

General and Calculated Properties

The fundamental properties of **1-(Chloromethyl)-2,4,5-trimethylbenzene** are summarized in the table below. These values are a combination of experimentally derived and calculated data.

| Property | Value | Unit | Source |
|--------------------------------------------------|--------------------------------------------------------------|--------|--------|
| Molecular Formula | C ₁₀ H ₁₃ Cl | [1] | |
| Molecular Weight | 168.66 | g/mol | [1] |
| InChI | InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3 | [1] | |
| SMILES | Cc1cc(C)c(CCl)cc1C | [1] | |
| McGowan's Characteristic Volume (McVol) | 140.240 | ml/mol | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.351 | [1] | |
| Log10 of Water Solubility (log ₁₀ WS) | -3.93 | mol/l | [1] |

Thermodynamic Properties

The following table outlines key thermodynamic data for **1-(Chloromethyl)-2,4,5-trimethylbenzene**, which are crucial for understanding its behavior under various temperature and pressure conditions.

| Property | Value | Unit | Source |
|-----------------------------------------------------------------------------------|---------|--------|--------|
| Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$) | 104.91 | kJ/mol | [1] |
| Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$) | -63.35 | kJ/mol | [1] |
| Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$) | 18.73 | kJ/mol | [1] |
| Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$) | 46.50 | kJ/mol | [1] |
| Critical Temperature (T_c) | 721.45 | K | [2] |
| Critical Pressure (P_c) | 2687.42 | kPa | [1] |
| Normal Boiling Point (T_{boil}) | 507.25 | K | [2] |
| Normal Melting Point (T_{fus}) | 296.36 | K | [2] |

Experimental Protocols

Synthesis via Blanc Chloromethylation

The most common method for synthesizing chloromethyl arenes like **1-(Chloromethyl)-2,4,5-trimethylbenzene** is the Blanc chloromethylation.[3] This reaction involves the introduction of a chloromethyl group onto an aromatic ring.

Methodology:

- **Reactant Preparation:** 1,2,4-Trimethylbenzene (pseudocumene) is used as the aromatic substrate. Paraformaldehyde serves as the source of formaldehyde, and concentrated hydrochloric acid provides the chloride.
- **Catalyst:** Anhydrous zinc chloride (ZnCl_2) is typically employed as a Lewis acid catalyst to activate the formaldehyde.[3]
- **Reaction Conditions:** The reactants and catalyst are mixed in a suitable reaction vessel. The mixture is stirred, often with gentle heating, to facilitate the reaction. The temperature is carefully controlled to prevent the formation of byproducts.
- **Mechanism:** The Lewis acid polarizes the $\text{C}=\text{O}$ bond in formaldehyde, creating a highly reactive electrophile. The electron-rich π -system of the 1,2,4-trimethylbenzene ring then attacks the activated formaldehyde in an electrophilic aromatic substitution reaction.[3]
- **Work-up and Purification:** After the reaction is complete, the mixture is quenched with water. The organic layer is separated, washed to remove any remaining acid and catalyst, and then dried. The crude product is purified, typically by distillation under reduced pressure, to yield **1-(Chloromethyl)-2,4,5-trimethylbenzene**.

It is important to note that the chloromethylation of 1,2,4-trimethylbenzene can lead to a mixture of isomers due to the directing effects of the three methyl groups.[3]

Structural Elucidation via Spectroscopy

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the structure of **1-(Chloromethyl)-2,4,5-trimethylbenzene**.

- ^1H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. Expected signals would include:
 - Singlets for the three distinct methyl groups on the aromatic ring.
 - A singlet for the two protons of the chloromethyl group.
 - Signals corresponding to the aromatic protons.

- ^{13}C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, helping to confirm the substitution pattern on the benzene ring.[3]

2.2.2. Infrared (IR) and Raman Spectroscopy These vibrational spectroscopy techniques are used to identify the functional groups present.

- Expected Vibrational Frequencies:
 - C-H stretching vibrations of the aromatic ring and methyl groups.
 - C=C stretching vibrations of the aromatic ring.
 - C-Cl stretching vibration of the chloromethyl group.
 - Various bending vibrations that are characteristic of the substitution pattern.[3]

Analytical Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive method for the separation, identification, and quantification of **1-(Chloromethyl)-2,4,5-trimethylbenzene**.

Methodology:

- Sample Preparation: The sample containing the analyte is dissolved in a suitable volatile solvent, such as dichloromethane or hexane. An internal standard may be added for accurate quantification.
- Injection: A small volume of the prepared sample is injected into the gas chromatograph.
- Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
- Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each

compound. This allows for unambiguous identification of **1-(Chloromethyl)-2,4,5-trimethylbenzene**.

- Quantification: The abundance of the characteristic ions is used to quantify the amount of the compound present in the sample.

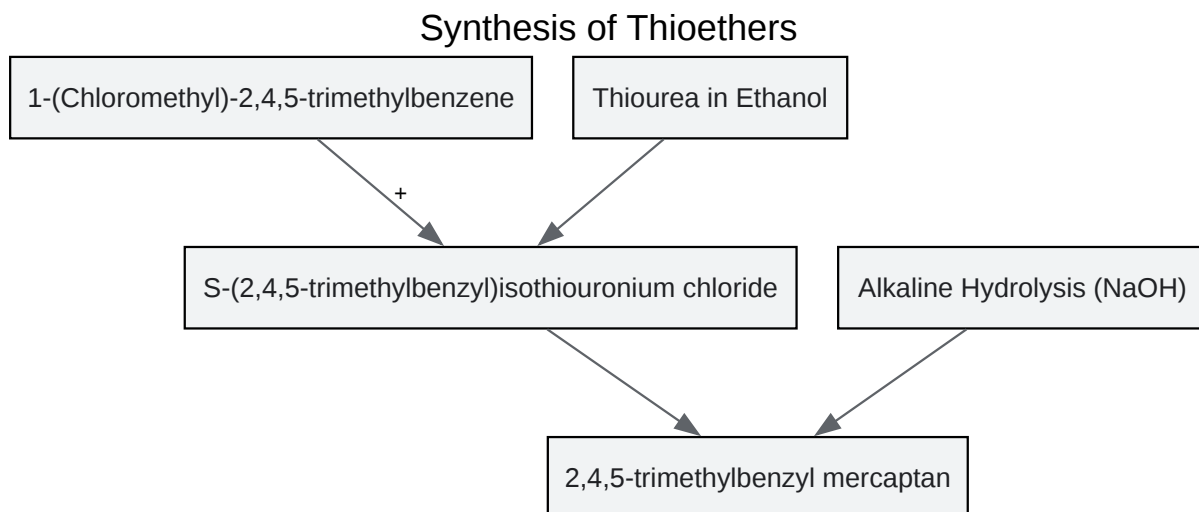
Reactivity and Synthetic Applications

Synthesis of Thioethers

1-(Chloromethyl)-2,4,5-trimethylbenzene can serve as a precursor for the synthesis of other valuable organic compounds, such as thioethers.

Experimental Workflow:

- The starting material, **1-(Chloromethyl)-2,4,5-trimethylbenzene**, is reacted with thiourea in an ethanol solvent.
- This reaction forms a stable crystalline intermediate, S-(2,4,5-trimethylbenzyl)isothiuronium chloride.[3]
- The isothiuronium salt is then subjected to alkaline hydrolysis, typically using a sodium hydroxide solution.
- This final step cleaves the isothiuronium group to yield the corresponding thiol, 2,4,5-trimethylbenzyl mercaptan.[3]



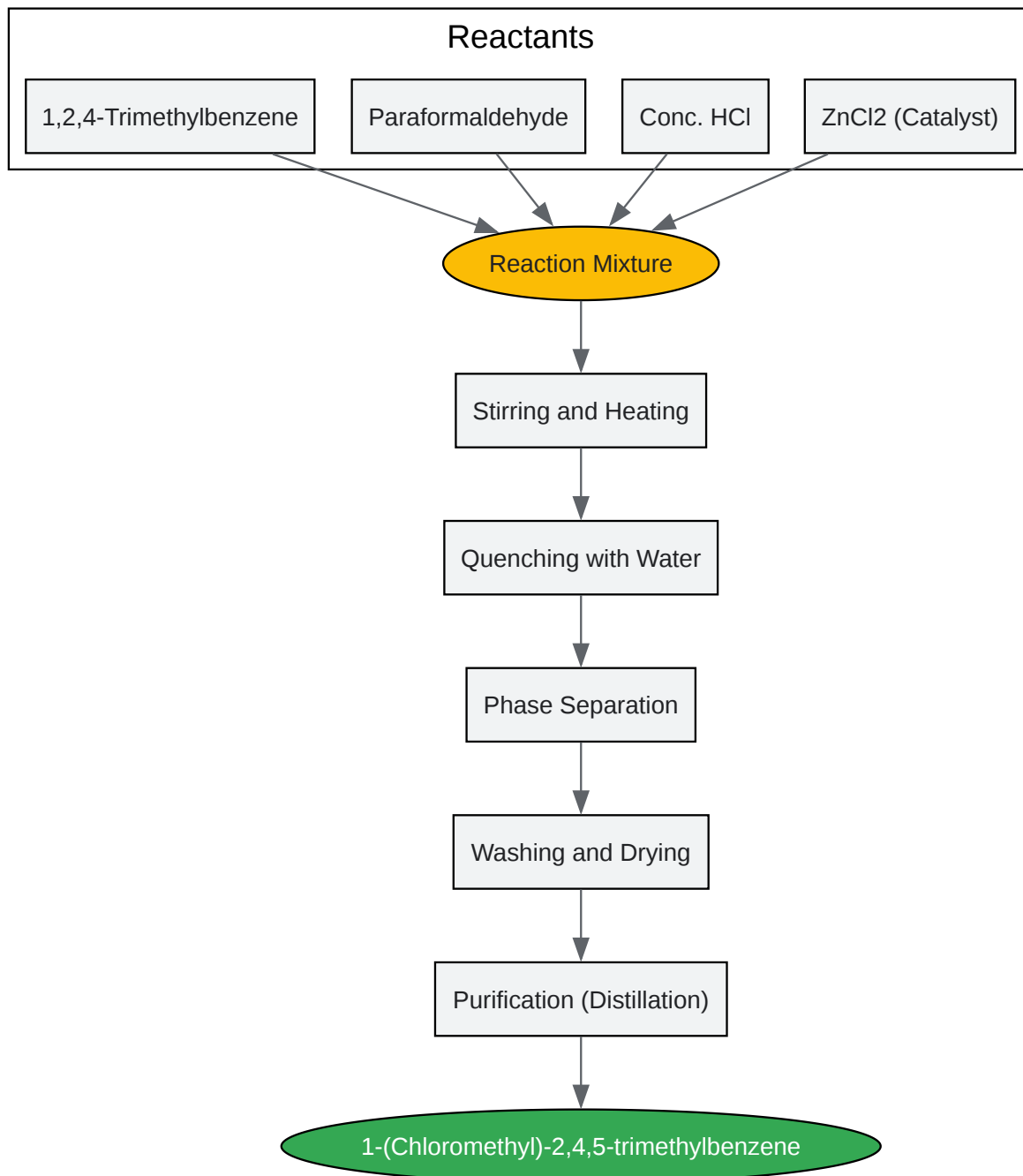
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Caption: Synthesis pathway of thioethers from **1-(Chloromethyl)-2,4,5-trimethylbenzene**.

Blanc Chloromethylation Synthesis Workflow

The general workflow for the synthesis of **1-(Chloromethyl)-2,4,5-trimethylbenzene** via the Blanc chloromethylation reaction is depicted below.

Blanc Chloromethylation Workflow



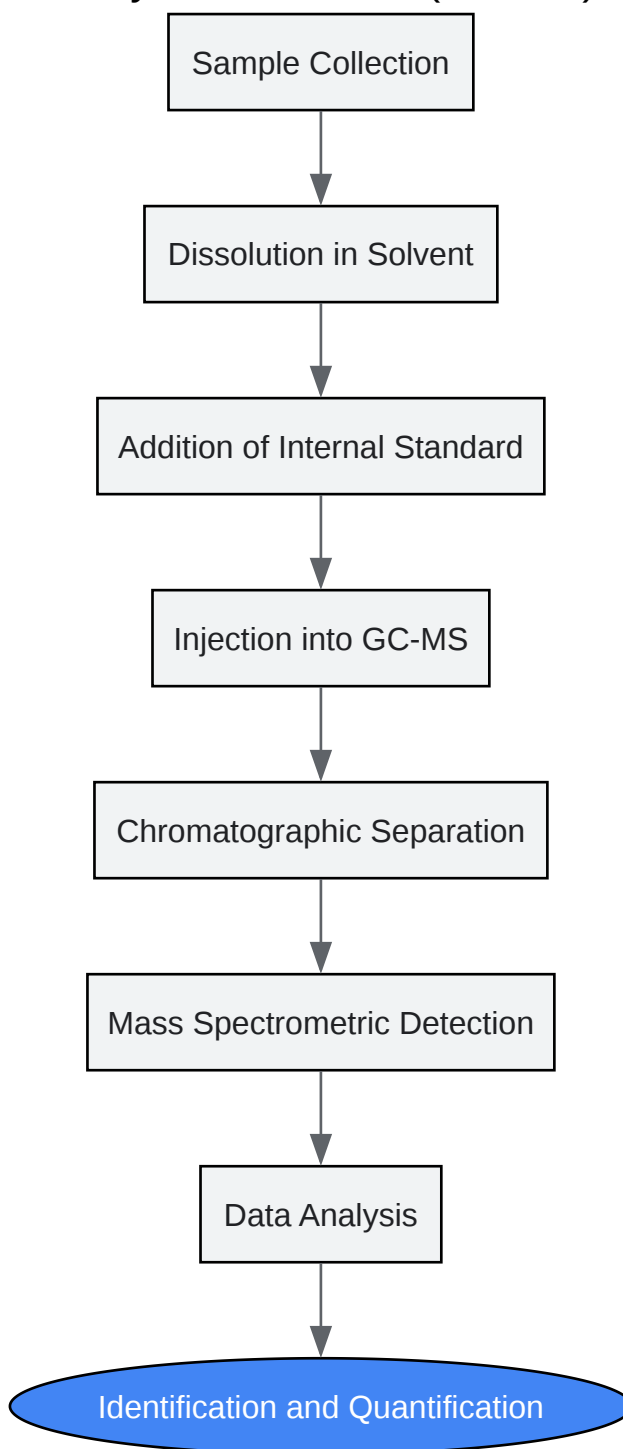
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Caption: General workflow for the synthesis of **1-(Chloromethyl)-2,4,5-trimethylbenzene**.

Analytical Workflow using GC-MS

A typical analytical workflow for the identification and quantification of **1-(Chloromethyl)-2,4,5-trimethylbenzene** is outlined in the following diagram.

Analytical Workflow (GC-MS)



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Caption: A standard analytical workflow for the analysis of **1-(Chloromethyl)-2,4,5-trimethylbenzene**.

Safety and Handling

1-(Chloromethyl)-2,4,5-trimethylbenzene is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, eye protection, and face protection. In case of insufficient ventilation, wear respiratory protection.
- **Handling:** Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[4] Take precautionary measures against static discharge.
- **Storage:** Store in a well-ventilated place and keep the container tightly closed. It should be stored away from incompatible materials such as strong oxidizing agents.[4]
- **First Aid:** In case of contact with skin, wash off immediately with plenty of water.[4] If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. Seek medical attention if irritation or other symptoms persist.

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